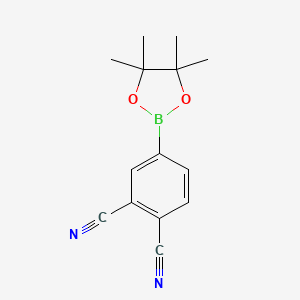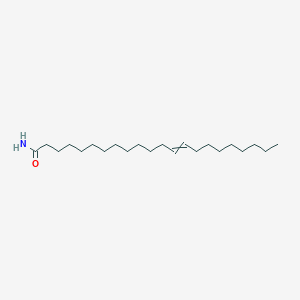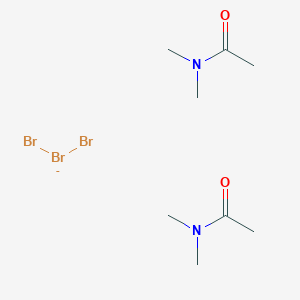acetic acid](/img/structure/B12510919.png)
(S)-[(tert-butoxycarbonyl)(methyl)amino](cyclopentyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a cyclopentyl acetic acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid typically involves the protection of an amine group using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include steps such as heating the amine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like sodium hydroxide and di-tert-butyl dicarbonate are used for Boc protection.
Major Products Formed
The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted compounds depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of (S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid involves the protection of amine groups during chemical synthesis. The Boc group stabilizes the amine, preventing unwanted reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
- (S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate
- N-(tert-butoxycarbonyl)ethanolamine
Uniqueness
(S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid is unique due to its specific combination of a cyclopentyl acetic acid moiety with a Boc-protected methylamino group. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications.
Propiedades
Fórmula molecular |
C13H23NO4 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
(2S)-2-cyclopentyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(4)10(11(15)16)9-7-5-6-8-9/h9-10H,5-8H2,1-4H3,(H,15,16)/t10-/m0/s1 |
Clave InChI |
ZKDMONMJNKQISL-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)[C@@H](C1CCCC1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C(C1CCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12510861.png)
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B12510877.png)
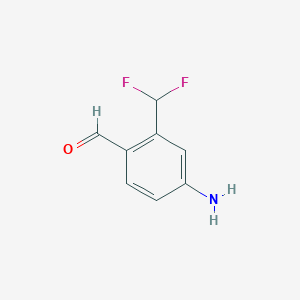
![[3,4-Bis(acetyloxy)-6-{[3,5-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-(4-methoxyphenoxy)oxan-4-yl]oxy}-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12510893.png)
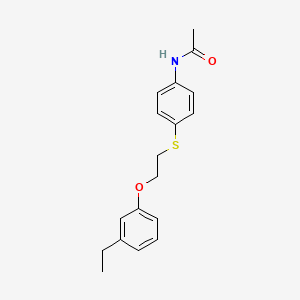
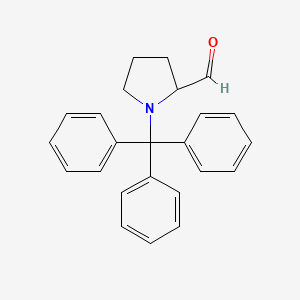
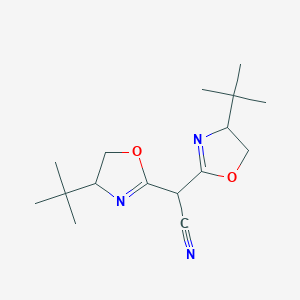
![(3-Amino-3-carboxypropyl)({[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl})methylsulfanium tosylate](/img/structure/B12510913.png)
